tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Overview
Description
Tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a chemical compound . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The molecular formula is C14H19NO2.
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .Molecular Structure Analysis
The molecular structure of Tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate includes 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Scientific Research Applications
Application 1: Photooxidation
- Methods of Application: The photo-oxidation was confirmed by a 1H-NMR study in CDCl3 with exposure to ambient conditions (light and oxygen), without any additional reactants or catalysts .
- Results or Outcomes: The reactions produce 2-(tert-butyl)-4a-hydroperoxy-3-methyl-2,4a,5,6,7,8-hexahydroquinazolin-4(3H)-one quantitatively during diffusion crystallization .
Application 2: Synthesis of Biologically Active Compounds
- Summary of the Application: tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, another similar compound, is synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application 3: Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of the Application: Highly substituted tetrahydroquinolines are synthesized using ethyl cyanoacetate via aza-Michael–Michael addition . Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
- Methods of Application: The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes: The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
Application 4: Synthesis of Biologically Active Compounds
- Summary of the Application: tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is synthesized as a potential precursor to biologically active natural products .
- Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application 5: Inhibitor of Cyclin-Dependent Kinases
- Summary of the Application: tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-yl)methyl)-2H-pyran-2-yl)piperazine-1-carboxylate is a protected Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
- Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application 6: Stereoselective Synthesis
- Summary of the Application: The compound tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is synthesized using directed evolution of carbonyl reductase from Rhodosporidium toruloides .
- Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application 7: Synthesis of Pyrazolo[4,3-b]pyridine-6
- Summary of the Application: The compound methyl(ethyl) pyrazolo[4,3-b]pyridine-6 is synthesized as a potential precursor to biologically active natural products .
- Methods of Application: The synthesis involves several steps, starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNIYSYQPAXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856742 | |
Record name | tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
CAS RN |
1395492-98-4 | |
Record name | 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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